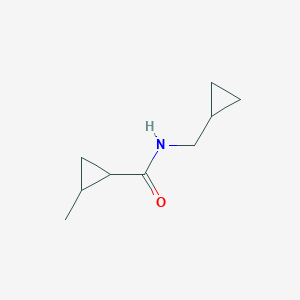![molecular formula C14H22N2O3 B7493182 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to have potential therapeutic applications in the treatment of cancer, particularly in hematological malignancies.
作用機序
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide works by binding to the DNA transcription initiation factor SL1, which is required for RNA polymerase I transcription. This binding prevents the formation of the SL1 complex, leading to the inhibition of RNA polymerase I transcription. This results in the selective killing of cancer cells, as cancer cells are more dependent on RNA polymerase I transcription than normal cells.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been found to have a synergistic effect with other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide is its selectivity for cancer cells, which makes it a promising therapeutic agent for the treatment of cancer. However, one of the limitations of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide is its poor solubility, which can make it difficult to work with in the lab. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been found to have some toxicity in normal cells, which may limit its therapeutic potential.
将来の方向性
There are a number of future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide. One area of research is the development of more effective delivery methods for N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide, such as nanoparticle-based delivery systems. Another area of research is the identification of biomarkers that can predict response to N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide treatment. Additionally, there is ongoing research on the use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide in combination with other cancer treatments, such as immunotherapy. Overall, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide shows great promise as a therapeutic agent for the treatment of cancer, and further research is needed to fully understand its potential.
合成法
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide is synthesized using a five-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-piperidone hydrochloride with cyclopropanecarbonyl chloride to form N-(cyclopropanecarbonyl)piperidin-4-yl chloride. This intermediate is then reacted with 2-oxolane carboxylic acid to form N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide.
科学的研究の応用
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been found to be particularly effective against hematological malignancies, such as acute myeloid leukemia (AML) and lymphoma. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide works by inhibiting RNA polymerase I transcription, which is overactive in cancer cells, leading to the selective killing of cancer cells.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c17-13(12-2-1-9-19-12)15-11-5-7-16(8-6-11)14(18)10-3-4-10/h10-12H,1-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIKZOBLYQQAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

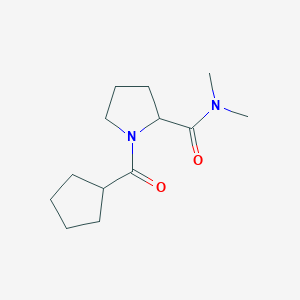
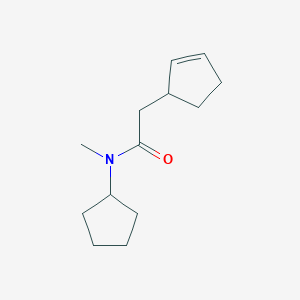
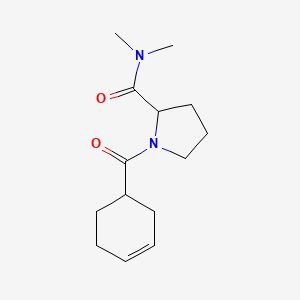
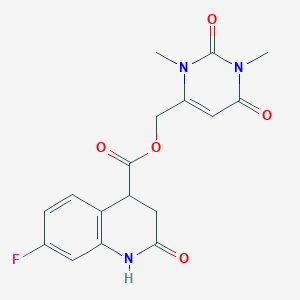
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
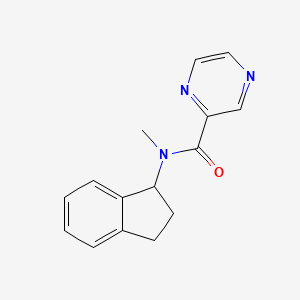


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)

